![molecular formula C20H20N4O B2403788 N1-(2-ethylbenzofuro[3,2-d]pyrimidin-4-yl)-N4,N4-dimethylbenzene-1,4-diamine CAS No. 844859-25-2](/img/structure/B2403788.png)
N1-(2-ethylbenzofuro[3,2-d]pyrimidin-4-yl)-N4,N4-dimethylbenzene-1,4-diamine
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Overview
Description
The compound is a derivative of benzofuro[3,2-d]pyrimidine, which is a type of heterocyclic compound. Heterocyclic compounds contain a ring structure that includes atoms of at least two different elements. In this case, the ring structure includes carbon, nitrogen, and oxygen atoms . Benzofuro[3,2-d]pyrimidine derivatives have been studied for their potential biological activities, including anti-fibrotic activities .
Molecular Structure Analysis
The molecular structure of benzofuro[3,2-d]pyrimidine derivatives has been characterized using techniques such as 1H NMR, 13C NMR, and mass spectrometry .Scientific Research Applications
- N5 substitution significantly reduced the EC50 against CCRF-CEM leukemia cells, making this position relevant for developing antiproliferative lead compounds based on the pyrrolo[3,2-d]pyrimidine scaffold .
- Its high triplet energy makes it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Anti-Cancer Potential
Electron Transport Materials
Biological Activity Beyond Cancer
Future Directions
Mechanism of Action
Target of Action
The compound, N1-(2-ethylbenzofuro[3,2-d]pyrimidin-4-yl)-N4,N4-dimethylbenzene-1,4-diamine, is a potential multi-targeted kinase inhibitor . It exhibits significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes . These enzymes play crucial roles in cell signaling pathways, and their overexpression or mutation is often associated with various types of cancers .
Mode of Action
The compound interacts with its targets (EGFR, Her2, VEGFR2, and CDK2 enzymes) by binding to their active sites, thereby inhibiting their activity . This inhibition disrupts the signaling pathways they are involved in, leading to cell cycle arrest and apoptosis, particularly in cancer cells .
Biochemical Pathways
The compound affects several biochemical pathways due to its multi-targeted nature. By inhibiting EGFR, Her2, VEGFR2, and CDK2, it disrupts pathways involved in cell growth, proliferation, and survival . This leads to cell cycle arrest and triggers apoptosis, the programmed cell death .
Result of Action
The primary result of the compound’s action is the induction of cell cycle arrest and apoptosis in cancer cells . This is achieved through the inhibition of key enzymes involved in cell signaling pathways. The compound also causes a notable increase in proapoptotic proteins caspase-3 and Bax, as well as the downregulation of Bcl-2 activity .
properties
IUPAC Name |
1-N-(2-ethyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)-4-N,4-N-dimethylbenzene-1,4-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c1-4-17-22-18-15-7-5-6-8-16(15)25-19(18)20(23-17)21-13-9-11-14(12-10-13)24(2)3/h5-12H,4H2,1-3H3,(H,21,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYFYXPWUQLXKO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C(=N1)NC3=CC=C(C=C3)N(C)C)OC4=CC=CC=C42 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-ethylbenzofuro[3,2-d]pyrimidin-4-yl)-N4,N4-dimethylbenzene-1,4-diamine |
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